N,N-dimethyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine
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Overview
Description
N,N-dimethyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with a piperazine ring, which is further substituted with a quinoxaline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinoxaline derivative, followed by the formation of the piperazine ring, and finally the introduction of the pyrimidine moiety. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce reduced quinoxaline derivatives.
Scientific Research Applications
N,N-dimethyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-dimethyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline moiety is known to interact with various biological targets, potentially inhibiting or modulating their activity. This can lead to therapeutic effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline derivatives: These compounds share the quinoxaline moiety and have similar biological activities.
Piperazine derivatives: These compounds feature the piperazine ring and are often used in medicinal chemistry.
Pyrimidine derivatives: These compounds contain the pyrimidine ring and are widely studied for their pharmacological properties.
Uniqueness
N,N-dimethyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine is unique due to its combination of the quinoxaline, piperazine, and pyrimidine moieties, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.
Properties
IUPAC Name |
N,N-dimethyl-6-(4-quinoxalin-2-ylpiperazin-1-yl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7/c1-23(2)16-11-17(21-13-20-16)24-7-9-25(10-8-24)18-12-19-14-5-3-4-6-15(14)22-18/h3-6,11-13H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVZUIPLZXTJKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC(=C1)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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